molecular formula C21H20N4O4 B15302388 5-[[(2S)-2-amino-2-phenyl-ethyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione

5-[[(2S)-2-amino-2-phenyl-ethyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione

Cat. No.: B15302388
M. Wt: 392.4 g/mol
InChI Key: JYZCPFBVYSGUNC-UHFFFAOYSA-N
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Description

5-[(2-amino-2-phenylethyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound with a unique structure that includes an isoindole core, a piperidine ring, and an amino-phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-amino-2-phenylethyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps. One common method includes the reaction of an isoindole derivative with a piperidine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste. Quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(2-amino-2-phenylethyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The amino and phenylethyl groups can be substituted with other functional groups to create diverse derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

5-[(2-amino-2-phenylethyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(2-amino-2-phenylethyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.

    Pomalidomide: Used in the treatment of multiple myeloma.

    Lenalidomide: Another derivative with significant therapeutic applications.

Uniqueness

What sets 5-[(2-amino-2-phenylethyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione apart is its unique combination of functional groups, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H20N4O4

Molecular Weight

392.4 g/mol

IUPAC Name

5-[(2-amino-2-phenylethyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C21H20N4O4/c22-16(12-4-2-1-3-5-12)11-23-13-6-7-14-15(10-13)21(29)25(20(14)28)17-8-9-18(26)24-19(17)27/h1-7,10,16-17,23H,8-9,11,22H2,(H,24,26,27)

InChI Key

JYZCPFBVYSGUNC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCC(C4=CC=CC=C4)N

Origin of Product

United States

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